Benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester
Description
Benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 4-amino substituent linked to a 3-methoxy-3-oxopropyl chain. The compound’s methoxy and carbonyl groups contribute to its polarity and stability, while the amino group may enhance interactions with biological targets.
Properties
CAS No. |
42313-50-8 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 4-[(3-methoxy-3-oxopropyl)amino]benzoate |
InChI |
InChI=1S/C12H15NO4/c1-16-11(14)7-8-13-10-5-3-9(4-6-10)12(15)17-2/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
NEDHBBYFVLCSMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-(3-Methoxy-3-oxopropyl)benzoate (CAS 40912-11-6)
- Structure: Lacks the amino group, directly linking the 3-methoxy-3-oxopropyl chain to the benzene ring via an ester bond .
- Key Differences: Solubility: The absence of the amino group reduces hydrogen-bonding capacity, likely decreasing water solubility compared to the target compound. Synthesis: Simpler preparation via esterification, avoiding the need for amino protection/deprotection steps .
- Applications : Used as an intermediate in polymer and pharmaceutical synthesis.
Benzoic Acid, 4-[[3-(1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]amino]-, Methyl Ester (CAS 848065-95-2)
- Structure: Features a complex isoindolyl substituent attached to the amino group .
- Bioactivity: The bulky substituent may limit membrane permeability, reducing bioavailability compared to the target compound.
Benzoic Acid, 3-Chloro-2-[[3-(2,5-Dimethylphenoxy)propyl]amino]-, Methyl Ester (CAS 937681-20-4)
- Structure: Contains a chloro substituent and a phenoxypropylamino group .
- Reactivity: The chlorine atom may confer electrophilic reactivity, differing from the target compound’s methoxy-oxopropyl chain.
Benzoic Acid, 4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxy-, Methyl Ester
- Structure : Includes a 3-hydroxy group and a 3,4-dimethoxybenzoyl substituent .
- Key Differences: Hydrogen Bonding: The hydroxyl group increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents. Natural Occurrence: Isolated from Delphinium brunonianum, unlike the synthetic target compound .
Physicochemical and Functional Comparisons
Solubility and Polarity
- Target Compound: Moderate solubility in polar solvents due to the amino and ester groups. The methoxy-oxopropyl chain adds hydrophobic character.
- Methyl 4-(3-Methoxy-3-oxopropyl)benzoate: Lower polarity due to the absence of an amino group, favoring organic solvents .
- CAS 848065-95-2 : Reduced solubility in water due to the bulky isoindolyl group .
Stability
- Hydrolysis Resistance : The target compound’s methoxy group adjacent to the carbonyl may slow ester hydrolysis compared to simpler esters (e.g., methyl 4-hydroxybenzoate derivatives) .
- Thermal Stability: Compounds with aromatic substituents (e.g., phenoxy groups in CAS 937681-20-4) exhibit higher thermal stability due to resonance effects .
Q & A
Basic Question: How can the structural identity of this compound be confirmed using spectroscopic methods?
Methodological Answer:
To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Analyze proton environments, such as the methoxy group (δ ~3.8–3.9 ppm) and the amino-linked propyl chain (δ ~2.5–3.5 ppm).
- IR : Verify ester carbonyl (C=O) stretching at ~1720–1740 cm⁻¹ and amide N-H bending (if applicable).
- HRMS : Match the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to the theoretical molecular formula (C₁₃H₁₅NO₅).
Cross-reference spectral data with known analogs (e.g., methyl 4-(3-oxopropyl)benzoate derivatives in and ) .
Basic Question: What are standard protocols for synthesizing this compound?
Methodological Answer:
A common approach involves coupling 4-aminobenzoic acid methyl ester with 3-methoxy-3-oxopropyl chloride via nucleophilic acyl substitution. Steps include:
Activation : Use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane.
Reaction : Add the amine derivative dropwise to the acyl chloride at 0–5°C under nitrogen.
Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity by TLC/HPLC.
Similar methodologies are described for structurally related esters in and .
Advanced Question: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
Optimize variables systematically:
- Catalyst : Test Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., DMAP) to enhance reaction kinetics.
- Solvent : Compare polar aprotic solvents (DMF, DMSO) against non-polar solvents (THF, toluene) to stabilize intermediates.
- Temperature : Perform kinetic studies at 25°C, 40°C, and 60°C to identify ideal thermal conditions.
- Molar Ratios : Vary the amine:acyl chloride ratio (1:1 to 1:1.2) to minimize side products.
Use Design of Experiments (DoE) software to model interactions between variables, as seen in ’s synthetic protocols .
Advanced Question: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or missing HRMS peaks) may arise from impurities, tautomerism, or conformational isomerism. Mitigation strategies:
Purification : Re-crystallize or re-chromatograph the compound to remove impurities.
Advanced NMR : Use DEPT-135, NOESY, or variable-temperature NMR to distinguish between rotational isomers.
Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian software).
Cross-check with analogs in , which provides mass spectral fragmentation patterns for related esters .
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
Based on structurally similar compounds ( and ):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation (H335 hazard).
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes.
Refer to Safety Data Sheets (SDS) of analogous esters for hazard classification (e.g., H315, H319) .
Advanced Question: How does the 3-methoxy-3-oxopropylamino group influence reactivity in further modifications?
Methodological Answer:
The substituent’s electron-withdrawing ester and electron-donating amino groups create a balance that affects reactivity:
- Nucleophilic Sites : The amino group can undergo alkylation/acylation, while the ester is susceptible to hydrolysis.
- Steric Effects : The propyl chain may hinder access to the amino group in bulky reactions.
- Stability : Under acidic conditions, the ester hydrolyzes to carboxylic acid, altering solubility.
For example, ’s diazenyl derivative highlights how substituent positioning impacts conjugation and stability .
Basic Question: How to assess purity using chromatographic methods?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Compare retention times with a certified reference standard.
- TLC : Silica gel plates with ethyl acetate:hexane (3:7); visualize under UV (254 nm) or iodine vapor.
- GC-MS (if volatile) : Employ a DB-5 column and electron ionization to detect impurities.
lists purity criteria (>98% by GC) for nitro-substituted benzoates, applicable here .
Advanced Question: What are the compound’s stability profiles under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies:
- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC.
- Light Sensitivity : Expose to UV (365 nm) and analyze photodegradation products.
- Humidity : Test at 75% relative humidity to assess hydrolysis.
emphasizes the importance of airtight, moisture-free storage for ester stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
